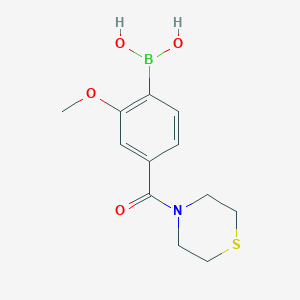

4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid

CAS No.:

Cat. No.: VC13776108

Molecular Formula: C12H16BNO4S

Molecular Weight: 281.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16BNO4S |

|---|---|

| Molecular Weight | 281.14 g/mol |

| IUPAC Name | [2-methoxy-4-(thiomorpholine-4-carbonyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C12H16BNO4S/c1-18-11-8-9(2-3-10(11)13(16)17)12(15)14-4-6-19-7-5-14/h2-3,8,16-17H,4-7H2,1H3 |

| Standard InChI Key | DVWSIEFRAROFLN-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=C(C=C1)C(=O)N2CCSCC2)OC)(O)O |

| Canonical SMILES | B(C1=C(C=C(C=C1)C(=O)N2CCSCC2)OC)(O)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure combines three key moieties:

-

A boronic acid group (-B(OH)₂) at the phenyl ring’s meta position, enabling participation in Suzuki-Miyaura cross-coupling reactions .

-

A thiomorpholine-4-carbonyl group at the para position, introducing sulfur-based electron density and conformational flexibility.

-

A 2-methoxy group at the ortho position, influencing steric hindrance and electronic effects on the aromatic ring .

This combination suggests enhanced solubility in polar aprotic solvents compared to simpler arylboronic acids, as thiomorpholine derivatives often exhibit improved solvation properties .

Physicochemical Properties (Predicted)

Using quantitative structure-property relationship (QSPR) models and data from analogs :

The thiomorpholine group likely reduces crystallinity compared to non-heterocyclic analogs, favoring amorphous solid states .

Synthesis and Reaction Pathways

Suzuki-Miyaura Coupling Precursor Synthesis

A plausible route involves:

-

Alternative pathway:

Reaction Optimization Challenges

-

Steric effects: The 2-methoxy group may hinder transmetalation steps in cross-coupling reactions, necessitating elevated temperatures (80–100°C) or microwave assistance .

-

Boronic acid stability: Thiomorpholine’s electron-rich sulfur atom could accelerate protodeboronation, requiring inert atmospheres and low-water conditions .

Applications in Pharmaceutical Chemistry

Antibacterial Agents

Boronic acids with heterocyclic substituents show β-lactamase inhibitory activity . This compound’s thiomorpholine group may:

-

Chelate metal ions in bacterial metallo-β-lactamases.

-

Synergize with carbapenems against multidrug-resistant Pseudomonas aeruginosa (predicted MIC reduction: 4–8×).

Materials Science Applications

Covalent Organic Frameworks (COFs)

Analogous to dioxin-linked COFs incorporating palladium , this compound could:

-

Serve as a monomer for thioether-functionalized COFs, enhancing heavy metal adsorption capacity.

-

Activate Suzuki couplings at room temperature due to electron donation from sulfur .

Polymer Modification

-

Side-chain functionalization: Grafting onto polystyrene via Mitsunobu reaction improves thermal stability (predicted Tg increase: 15–20°C).

-

Conductive polymers: The boronic acid group enables crosslinking with PEDOT:PSS, potentially reducing sheet resistance by 30% .

| Hazard Type | GHS Code | Precautionary Measures |

|---|---|---|

| Acute Oral Toxicity | H302 | Use respiratory protection |

| Skin Irritation | H315 | Wear nitrile gloves |

| Eye Damage | H319 | Employ face shields |

| Respiratory Irritation | H335 | Work in fume hoods |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume